molecular formula C20H26O3 B155911 Cyclotriol CAS No. 135768-83-1

Cyclotriol

Cat. No.: B155911
CAS No.: 135768-83-1
M. Wt: 314.4 g/mol
InChI Key: PAMNOUDFJQSYMD-MUJBESKKSA-N
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Description

Cyclotriol, also known as 14α,17α-ethanoestriol, is a synthetic estrogen that was studied extensively in the 1990s but was never marketed. It is a derivative of estriol with a unique bridge between the C14α and C17α positions. This compound has 40% of the relative binding affinity of estradiol for the human estrogen receptor alpha (ERα) .

Preparation Methods

Cyclotriol can be synthesized through several routes, primarily involving the modification of estriol. The synthetic process typically includes the formation of a bridge between the C14α and C17α positions. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the correct formation of the desired structure.

Chemical Reactions Analysis

Cyclotriol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the hydroxyl groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: As a synthetic estrogen, cyclotriol has been used in studies to understand the binding affinities and activities of estrogen receptors.

    Biology: this compound’s interaction with estrogen receptors makes it a valuable tool in biological research, particularly in studies related to hormone regulation and receptor activity.

    Medicine: Although not marketed, this compound has been investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

Mechanism of Action

Cyclotriol exerts its effects by binding to estrogen receptors, particularly the estrogen receptor alpha (ERα). This binding initiates a cascade of molecular events that regulate gene expression and cellular activity. The molecular targets and pathways involved include the activation of estrogen-responsive genes and modulation of various cellular processes related to growth, differentiation, and metabolism .

Comparison with Similar Compounds

Cyclotriol is unique due to its specific bridge between the C14α and C17α positions, which distinguishes it from other synthetic estrogens. Similar compounds include:

    Estriol: A natural estrogen with a similar structure but without the C14α and C17α bridge.

    Estradiol: Another natural estrogen with higher binding affinity for estrogen receptors.

    Cyclodiol: A related synthetic estrogen with different structural modifications.

This compound’s unique structure provides it with distinct binding properties and biological activities compared to these similar compounds .

Biological Activity

Cyclotriol, a compound belonging to the class of sex steroids, has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.

Overview of this compound

This compound is a steroid compound that has been studied for its potential effects on various biological systems. Its structure allows it to interact with hormone receptors, potentially influencing cellular processes such as growth, metabolism, and immune responses.

  • Hormonal Activity : this compound acts primarily through binding to hormone receptors, which can modulate gene expression and influence physiological processes.
  • Genotoxicity Studies : Research has indicated that this compound does not induce chromosomal aberrations in human lymphocytes or gene mutations in the Ames test, suggesting a low genotoxic potential .
  • Antibacterial Properties : Some studies suggest that this compound may exhibit antibacterial activity, particularly when combined with other antibiotics .

Biological Activities

The biological activities of this compound can be categorized as follows:

Activity TypeDescriptionReferences
AntimicrobialExhibits growth inhibition against various bacteria in combination with antibiotics.
Hormonal ModulationInfluences metabolic pathways through receptor interaction.
GenotoxicityShows no significant genotoxic effects in vitro assays.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound in combination with ampicillin against Pseudomonas aeruginosa. The results indicated a significant synergistic effect, with a fractional inhibitory concentration index (FICI) value of 0.09, highlighting its potential as an antibiotic enhancer .

Case Study 2: Genotoxicity Assessment

In a comprehensive evaluation of this compound's genotoxic potential, it was found to be non-cytotoxic at high concentrations and did not induce chromosomal aberrations in human lymphocytes. This study reinforces the safety profile of this compound concerning genetic damage .

Research Findings

Recent studies have focused on the structural biology of this compound and its derivatives to better understand their mechanisms of action and therapeutic potential:

  • Synthesis and Characterization : Researchers have synthesized various derivatives of this compound to explore their biological activity, revealing insights into structure-activity relationships.
  • Clinical Implications : The findings from these studies suggest that this compound could play a role in developing new therapeutic agents targeting bacterial infections and hormonal disorders .

Properties

IUPAC Name

(1S,2R,11S,14S,15R,16R)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-18-7-6-15-14-4-3-13(21)10-12(14)2-5-16(15)19(18)8-9-20(18,23)17(22)11-19/h3-4,10,15-17,21-23H,2,5-9,11H2,1H3/t15-,16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMNOUDFJQSYMD-MUJBESKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14CCC2(C(C4)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@]14CC[C@@]2([C@@H](C4)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929146
Record name (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135768-83-1
Record name (16α,17α)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135768-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZK 136295
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135768831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (16alpha,17alpha)-14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZK-136295
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743NA857FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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